Synthesis pathways for 2-Ethenyl-3,5-dimethylpyridine.

Synthesis pathways for 2-Ethenyl-3,5-dimethylpyridine.

An In-depth Technical Guide to the Synthesis of 2-Ethenyl-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethenyl-3,5-dimethylpyridine, also known as 2-vinyl-3,5-lutidine, is a substituted pyridine with significant potential as a versatile building block in the synthesis of novel pharmaceutical compounds and specialty polymers. Its vinyl group offers a reactive handle for a variety of chemical transformations, including polymerization and addition reactions. This technical guide provides a comprehensive overview of the plausible synthetic pathways for 2-Ethenyl-3,5-dimethylpyridine, with a focus on the underlying chemical principles, experimental considerations, and detailed protocols. The guide is structured to provide researchers with the necessary information to select and implement a suitable synthesis strategy based on available starting materials and laboratory capabilities.

Retrosynthetic Analysis and Strategic Overview

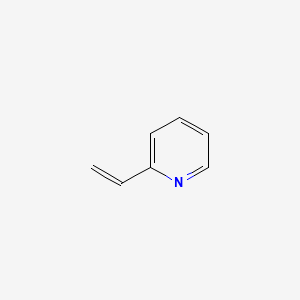

A retrosynthetic analysis of 2-Ethenyl-3,5-dimethylpyridine reveals two primary strategic approaches for its synthesis. These pathways are illustrated in the diagram below and form the basis of this guide.

Caption: Retrosynthetic analysis of 2-Ethenyl-3,5-dimethylpyridine.

Pathway 1 focuses on the catalytic dehydrogenation of the corresponding saturated precursor, 2-Ethyl-3,5-dimethylpyridine. This approach is attractive due to its atom economy, as the only byproduct is hydrogen gas. The success of this pathway is highly dependent on the choice of catalyst and reaction conditions.

Pathway 2 involves the construction of the vinyl group from a methyl group at the 2-position of 2,3,5-collidine (2,3,5-trimethylpyridine). This is a two-step process involving an initial condensation with formaldehyde to form a hydroxyethyl intermediate, followed by dehydration. This pathway offers an alternative for laboratories where high-temperature gas-phase reactions are not feasible.

Pathway 1: Catalytic Dehydrogenation of 2-Ethyl-3,5-dimethylpyridine

This pathway is arguably the most direct route to the target molecule, provided that the precursor, 2-Ethyl-3,5-dimethylpyridine, is readily available.

Synthesis of 2-Ethyl-3,5-dimethylpyridine

Two primary methods for the synthesis of 2-Ethyl-3,5-dimethylpyridine are the condensation of propionaldehyde with ammonia and the heterocyclization of allylamine.

A classical approach involves the gas-phase condensation of propionaldehyde with ammonia over a suitable catalyst.[1] This method is typically performed at high temperatures and can result in a mixture of pyridine bases, requiring purification.

A more recent and selective method involves the palladium-catalyzed heterocyclization of allylamine.[1] This reaction proceeds through a series of disproportionation, rearrangement, and cyclization steps to yield the desired product.

Experimental Protocol: Synthesis of 2-Ethyl-3,5-dimethylpyridine via Heterocyclization of Allylamine [1]

-

Reaction Setup: A mixture of allylamine and a palladium catalyst (e.g., PdCl2) in a suitable solvent is prepared in a high-pressure autoclave.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 160°C) for several hours.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation to yield pure 2-Ethyl-3,5-dimethylpyridine.

Dehydrogenation of 2-Ethyl-3,5-dimethylpyridine

Proposed Experimental Protocol: Catalytic Dehydrogenation of 2-Ethyl-3,5-dimethylpyridine

-

Catalyst Preparation: A suitable catalyst, such as potassium-promoted ceria (K/CeO2) or chromia-alumina (CrOx/Al2O3), is packed into a fixed-bed reactor.[2][3]

-

Reaction Setup: The reactor is heated to the desired temperature (typically 500-600°C). A carrier gas (e.g., nitrogen or steam) is passed through the reactor.

-

Reaction Execution: 2-Ethyl-3,5-dimethylpyridine is vaporized and introduced into the reactor along with the carrier gas. The flow rates are controlled to achieve the desired space velocity.

-

Product Collection and Analysis: The reactor effluent is cooled to condense the liquid products. The product mixture is then analyzed by gas chromatography (GC) to determine the conversion and selectivity. The desired 2-Ethenyl-3,5-dimethylpyridine can be isolated by fractional distillation.

| Catalyst System | Typical Operating Temperature (°C) | Key Characteristics | Reference |

| K/CeO2 | 450-550 | High selectivity, good stability. | [2] |

| CrOx/Al2O3 | 500-650 | Industrially relevant, requires periodic regeneration. | [3] |

| Pt-based (e.g., Pt-Sn/Al2O3) | 550-650 | High activity, can be prone to coking. | [4] |

Table 1: Potential Catalyst Systems for the Dehydrogenation of 2-Ethyl-3,5-dimethylpyridine.

Caption: Workflow for Pathway 1.

Pathway 2: Synthesis from 2,3,5-Collidine and Formaldehyde

This pathway provides a valuable liquid-phase alternative to the high-temperature gas-phase dehydrogenation route. It is analogous to the industrial synthesis of 2-vinylpyridine from 2-methylpyridine.[5][6]

Step 1: Condensation of 2,3,5-Collidine with Formaldehyde

The first step involves the base-catalyzed condensation of 2,3,5-collidine with formaldehyde to form 2-(1-Hydroxyethyl)-3,5-dimethylpyridine. The methyl group at the 2-position of the pyridine ring is sufficiently acidic to be deprotonated by a strong base, and the resulting carbanion attacks the electrophilic carbon of formaldehyde.

Experimental Protocol: Synthesis of 2-(1-Hydroxyethyl)-3,5-dimethylpyridine

-

Reaction Setup: 2,3,5-Collidine is dissolved in a suitable aprotic solvent (e.g., THF or toluene) in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel. The mixture is cooled to a low temperature (e.g., -78°C).

-

Deprotonation: A strong base, such as n-butyllithium or lithium diisopropylamide (LDA), is added dropwise to the solution, maintaining the low temperature.

-

Aldol Addition: A solution of formaldehyde (or paraformaldehyde) in the same solvent is then added slowly to the reaction mixture.

-

Quenching and Work-up: After the reaction is complete, it is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 2-(1-Hydroxyethyl)-3,5-dimethylpyridine can be purified by column chromatography or distillation under reduced pressure.

Step 2: Dehydration of 2-(1-Hydroxyethyl)-3,5-dimethylpyridine

The final step is the dehydration of the hydroxyethyl intermediate to form the desired vinyl group. This can be achieved by heating with a strong base or by acid-catalyzed dehydration. The base-catalyzed method is often preferred to avoid polymerization of the product.[5][7]

Experimental Protocol: Dehydration of 2-(1-Hydroxyethyl)-3,5-dimethylpyridine

-

Reaction Setup: A mixture of 2-(1-Hydroxyethyl)-3,5-dimethylpyridine and a dehydrating agent, such as potassium hydroxide or sodium hydroxide, is placed in a distillation apparatus.

-

Dehydration and Distillation: The mixture is heated, and the 2-Ethenyl-3,5-dimethylpyridine product is distilled off as it is formed. The reaction is typically carried out under reduced pressure to facilitate the distillation of the product and to minimize polymerization.

-

Purification and Stabilization: The collected distillate is the desired product. A polymerization inhibitor, such as 4-tert-butylcatechol, should be added for storage.[5]

Caption: Workflow for Pathway 2.

Comparative Analysis of Synthesis Pathways

| Factor | Pathway 1: Dehydrogenation | Pathway 2: Build-up from Collidine |

| Starting Materials | 2-Ethyl-3,5-dimethylpyridine | 2,3,5-Collidine, Formaldehyde |

| Number of Steps | 1 (from the ethyl precursor) | 2 |

| Reaction Conditions | High-temperature, gas-phase | Low-temperature and moderate heating, liquid-phase |

| Key Challenges | Catalyst selection and optimization, potential for coking and side reactions. | Handling of strong bases (e.g., n-BuLi), potential for polymerization during dehydration. |

| Scalability | Well-suited for continuous industrial-scale production. | More amenable to laboratory and pilot-scale synthesis. |

| Atom Economy | High (byproduct is H2). | Lower (involves stoichiometric reagents and generates salt byproducts). |

Table 2: Comparison of the two primary synthesis pathways.

Conclusion

The synthesis of 2-Ethenyl-3,5-dimethylpyridine can be approached through two primary, scientifically sound pathways. The choice between the catalytic dehydrogenation of 2-Ethyl-3,5-dimethylpyridine and the two-step build-up from 2,3,5-collidine will depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of starting materials, and the equipment at hand. Both routes offer viable methods for accessing this valuable synthetic intermediate. Further optimization of the proposed protocols will likely lead to high yields of the desired product.

References

-

Atnabaeva, A. M., Muslimov, Z. S., Khusnutdinov, R. I., & Dzhemilev, U. M. (2008). Synthesis of 2-Ethyl-3,5-dimethylpyridine by Heterocyclization of Allylamine, Cyclopropylamine, and Diallylamine in the Presence of Palladium Complexes. Russian Journal of Organic Chemistry, 44(12), 1831–1835. [Link]

-

Method for synthesizing and preparing 2-vinyl pyridine. (n.d.). Eureka | Patsnap. [Link]

-

Efficient Oxidative Dehydrogenation of Ethylbenzene over K/CeO 2 with Exceptional Styrene Yield. (2023). MDPI. [Link]

- Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines. (1964).

-

2-Ethyl-3,5-dimethylpyrazine. (n.d.). PubChem. Retrieved from [Link]

-

A new perspective on catalytic dehydrogenation of ethylbenzene: the influence of side-reactions on catalytic performance. (2018). Catalysis Science & Technology. [Link]

-

2-Vinylpyridine. (n.d.). Wikipedia. Retrieved from [Link]

-

2,6-dimethylpyridine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Highly Efficient PtSn/Al2O3 and PtSnZnCa/Al2O3 Catalysts for Ethane Dehydrogenation: Influence of Catalyst Pretreatment Atmosphere. (2021). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A new perspective on catalytic dehydrogenation of ethylbenzene: the influence of side-reactions on catalytic performance - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 6. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 7. US3149116A - Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines - Google Patents [patents.google.com]